5,8-Dimethylisoquinoline-1-carbonitrile
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Overview
Description
5,8-Dimethylisoquinoline-1-carbonitrile is an organic compound with the molecular formula C12H10N2. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,8-dimethylisoquinoline with cyanogen bromide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanogen bromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted isoquinolines .
Scientific Research Applications
5,8-Dimethylisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethylisoquinoline-1-carbonitrile
- 3,3-Dimethylisoquinoline-1-carbonitrile
- 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
Uniqueness
5,8-Dimethylisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5,8-dimethylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-3-4-9(2)12-10(8)5-6-14-11(12)7-13/h3-6H,1-2H3 |
InChI Key |
KHEDBGRHQBHEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C=C1)C)C#N |
Origin of Product |
United States |
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